molecular formula C12H22ClNO3 B2889019 Methyl (3S,4R)-4-piperidin-4-yloxane-3-carboxylate;hydrochloride CAS No. 2287239-30-7

Methyl (3S,4R)-4-piperidin-4-yloxane-3-carboxylate;hydrochloride

Cat. No.: B2889019
CAS No.: 2287239-30-7
M. Wt: 263.76
InChI Key: DPIPQTLTXBKDKW-NDXYWBNTSA-N
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Description

Methyl (3S,4R)-4-piperidin-4-yloxane-3-carboxylate;hydrochloride is a chemical compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom

Scientific Research Applications

Methyl (3S,4R)-4-piperidin-4-yloxane-3-carboxylate;hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It describes how the compound interacts with biological systems and produces its effects .

Safety and Hazards

Safety and hazard analysis involves understanding the potential risks associated with the compound. This can include its toxicity, flammability, environmental impact, and precautions for handling and storage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3S,4R)-4-piperidin-4-yloxane-3-carboxylate;hydrochloride typically involves the enantioselective multistage synthesis of (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid. This process includes key steps such as azide reductive cyclization of aldehyde . The resulting intermediate can be further modified to obtain various analogs of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for the direct introduction of functional groups into a variety of organic compounds.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S,4R)-4-piperidin-4-yloxane-3-carboxylate;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl (3S,4R)-4-piperidin-4-yloxane-3-carboxylate;hydrochloride include other piperidine derivatives, such as:

  • (3S,4R)-3-hydroxypiperidine-4-carboxylic acid
  • Piperidinones
  • Spiropiperidines

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl (3S,4R)-4-piperidin-4-yloxane-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3.ClH/c1-15-12(14)11-8-16-7-4-10(11)9-2-5-13-6-3-9;/h9-11,13H,2-8H2,1H3;1H/t10-,11-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPIPQTLTXBKDKW-NDXYWBNTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1COCCC1C2CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1COCC[C@@H]1C2CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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